Cas no 5669-73-8 ((2Z)-6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one)

(2Z)-6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one structure
5669-73-8 structure
Product Name:(2Z)-6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
CAS No:5669-73-8
MF:C21H20N2OS
MW:348.461303710938
CID:1602981
PubChem ID:2256545
Update Time:2025-04-21

(2Z)-6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • (2Z)-6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
    • thiazolo[3,2-a]benzimidazol-3(2H)-one, 6,8-dimethyl-2-[(2,4,5-trimethylphenyl)methylene]-, (2Z)-
    • (2Z)-5,7-dimethyl-2-[(2,4,5-trimethylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
    • 6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
    • STK377184
    • SR-01000421489-1
    • 6,8-DIMETHYL-2-[(Z)-1-(2,4,5-TRIMETHYLPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
    • AKOS001604372
    • DTXSID20367329
    • SR-01000421489
    • 5669-73-8
    • Inchi: 1S/C21H20N2OS/c1-11-6-15(5)19-17(7-11)23-20(24)18(25-21(23)22-19)10-16-9-13(3)12(2)8-14(16)4/h6-10H,1-5H3/b18-10-
    • InChI Key: QEKWGBSUWALJLF-ZDLGFXPLSA-N
    • SMILES: S1/C(=C\C2C=C(C)C(C)=CC=2C)/C(N2C1=NC1C(C)=CC(C)=CC2=1)=O

Computed Properties

  • Exact Mass: 348.1298
  • Monoisotopic Mass: 348.129634
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 1
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.2
  • XLogP3: 5.9

Experimental Properties

  • Density: 1.24
  • Boiling Point: 544.1°C at 760 mmHg
  • Flash Point: 282.8°C
  • Refractive Index: 1.665
  • PSA: 34.89

(2Z)-6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one Related Literature

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